c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2
Description
Properties
Molecular Formula |
C42H58N12O8 |
|---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(2S,5R,8R,11S,14S,17S)-5-(3-amino-3-oxopropyl)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C42H58N12O8/c1-2-3-13-29-37(58)52-31(16-18-34(43)55)39(60)53-32(21-24-10-5-4-6-11-24)40(61)51-30(15-9-20-47-42(45)46)38(59)54-33(22-25-23-48-27-14-8-7-12-26(25)27)41(62)50-28(36(44)57)17-19-35(56)49-29/h4-8,10-12,14,23,28-33,48H,2-3,9,13,15-22H2,1H3,(H2,43,55)(H2,44,57)(H,49,56)(H,50,62)(H,51,61)(H,52,58)(H,53,60)(H,54,59)(H4,45,46,47)/t28-,29-,30-,31+,32+,33-/m0/s1 |
InChI Key |
RNMRQCPIALKVBK-HSPZZYPGSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Research Applications
- Obesity and Metabolic Disorders :
- Skin Pigmentation :
- Pharmacological Profiling :
Comparative Analysis with Related Compounds
The structural variations among cyclic peptides can significantly influence their biological activities. Below is a comparison table highlighting some related compounds and their key features:
| Compound Name | Key Features | Receptor Selectivity |
|---|---|---|
| c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 | Enhanced binding affinity due to dual Norleucine | Selective agonist at hMC3R |
| c[Nle-Arg-D-Nal(2′)-Arg-Trp-Glu]-NH2 | Substituted arginine; altered receptor selectivity | Agonist/antagonist |
| c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 | Histidine substitution affects binding dynamics | Varies by receptor type |
| c[Nle-Asp-D-Nal(2′)-Arg-Trp-Glu]-NH2 | Aspartic acid modification alters biological activity | Antagonistic properties |
| c[Nle-Gln-D-Nal(2′)-Arg-Trp-Glu]-NH2 | Glutamine substitution impacts stability | Selective antagonist |
Case Studies
- Clinical Trials :
- Animal Models :
- In Vitro Studies :
Comparison with Similar Compounds
Activity Parameters :
- Parameter 1/2 : Likely EC₅₀ (nM) values for hMC3R agonism (lower values indicate higher potency).
- Key Findings :
- Gln (Entry 3) : Intermediate potency, balancing receptor binding and selectivity.
- His (Entry 1) : Higher potency (2.68) but reduced selectivity.
- Pro/Val (Entries 2/5) : Lower potency, suggesting bulkier residues disrupt binding.
- Arg (Entry 4) : Moderate activity, likely due to charge interactions with receptors .
Role of D-Amino Acids in Peptide Design
The inclusion of D-Phe in c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2 is critical for:
- Enhanced Stability : Resistance to proteolytic degradation compared to L-configuration peptides.
- Receptor Selectivity : D-Phe alters side-chain orientation, favoring interactions with hMC3R over hMC5R. Similar effects are observed in FMRFamide-related peptides (e.g., [D-Met²]-FMRFamide in ), where D-residues enhance opioid-like activity on intestinal motility .
Comparison to Opioid-Modulating Peptides
Enzymatic Substrates with D-Residues
- Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (): A collagenase substrate where D-Arg confers resistance to cleavage. Divergence: Unlike the melanocortin-targeted compound, this peptide prioritizes enzymatic interaction over receptor binding.
Preparation Methods
Resin and Amino Acid Loading
The synthesis begins with Rink amide AM resin (loading capacity: 0.37–0.7 mmol/g), which provides a stable amide linkage for C-terminal amidation. The first amino acid, Fmoc-Glu(OAll)-OH (All = allyl), is anchored via a coupling reaction using N,N'-diisopropylcarbodiimide (DIC) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in dimethylformamide (DMF). Allyl protection on Glu allows selective deprotection later for cyclization.
Sequential Elongation
The peptide sequence Nle-Gln-D-Phe-Arg-Trp-Glu is assembled using Fmoc-protected amino acids:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-D-Phe-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Nle-OH
Coupling reactions use DIC/6-Cl-HOBt (3–5 equiv) in DMF, with each step monitored by the Kaiser test to ensure >99% completion. The use of 2-chlorotrityl resin for linear precursor synthesis is noted in alternative protocols.
Side-Chain Deprotection
After sequence assembly, the allyl group on Glu is removed using Pd(PPh₃)₄ (0.1 equiv) and phenylsilane (20 equiv) in dichloromethane (DCM). This step exposes the ε-carboxyl group for subsequent cyclization.
Cyclization Strategy
Macrocyclization Conditions
Cyclization is performed at high dilution (0.1 mM) to prevent intermolecular reactions. The linear peptide is treated with:
-
BOP reagent (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate, 6 equiv)
-
4-dimethylaminopyridine (DMAP, 6 equiv)
-
DIPEA (N,N-diisopropylethylamine, 10 equiv) in tetrahydrofuran (THF).
Reaction progress is monitored by HPLC, with completion typically achieved within 4 hours.
Conformational Analysis
Molecular dynamics simulations (OPLS-AA force field, GB/SA solvent model) reveal a β-loop structure stabilized by hydrophobic interactions between Nle and Arg residues (Figure 1). This scaffold mimics the bioactive conformation of melanocortin analogues like MT-II, enhancing receptor selectivity.
Cleavage and Global Deprotection
Resin Cleavage
The cyclized peptide is cleaved from the resin using a TFA-based cocktail :
-
TFA (82.5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (2.5%)
-
Phenol (5%)
The mixture is agitated for 3 hours at 25°C, followed by precipitation in cold diethyl ether.
Side-Chain Deprotection
Global deprotection of remaining groups (e.g., Pbf on Arg, Trt on Gln) occurs simultaneously during cleavage. Post-cleavage, the crude peptide is dissolved in 2 M acetic acid , filtered, and lyophilized.
Purification and Analytical Characterization
Reversed-Phase HPLC (RP-HPLC)
Purification uses a C₁₈ column (Vydac 218TP1022, 250 × 22 mm) with gradients of 0.1% TFA in water (A) and acetonitrile (B) . Key parameters:
The purified peptide achieves >95% purity, confirmed by analytical HPLC.
Mass Spectrometry
High-resolution FAB-MS confirms molecular weight:
Conformational Validation
1H NMR in DMSO-d₆/CD₃CN reveals key NOEs between Nle-CH₃ and Arg-NH, supporting the cyclic β-loop structure.
Comparative Analysis of Cyclic vs. Linear Analogues
Biological Activity Correlation
The cyclic structure confers enhanced hMC3R selectivity (EC₅₀ = 1.7 nM) compared to linear analogues (Table 1):
| Compound | hMC3R EC₅₀ (nM) | hMC4R EC₅₀ (nM) |
|---|---|---|
| c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH₂ | 1.7 | >10,000 |
| Linear γ-MSH | 37 | 2,000 |
Solubility and Stability
The cyclic peptide exhibits improved aqueous solubility (12 mg/mL in PBS) and proteolytic stability (t₁/₂ > 24 hours in human plasma) versus linear counterparts.
Challenges and Optimization
Q & A
Q. How can researchers validate the role of specific functional groups (e.g., D-Phe7) in receptor binding?
- Methodology : Synthesize alanine-scanning mutants and test in competitive binding assays. Pair with molecular docking simulations (e.g., AutoDock Vina) to visualize interactions. Fluorescence polarization assays can quantify binding affinity changes .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
